Potassium 2,4-Difluorobenzenesulfonate
Description
Its potassium counterion enhances solubility in polar solvents, making it useful in applications such as catalysis, pharmaceuticals, or electrolyte formulations.
Properties
Molecular Formula |
C6H3F2KO3S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
potassium;2,4-difluorobenzenesulfonate |
InChI |
InChI=1S/C6H4F2O3S.K/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
HWYPMMGUMIUQDG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Scientific Research Applications
Potassium 2,4-Difluorobenzenesulfonate is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Potassium 2,4-Difluorobenzenesulfonate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may affect metabolic pathways by altering the reactivity of fluorinated intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights structurally related fluorinated benzenesulfonamides and benzylamines. Below is a comparative analysis based on molecular structure, reactivity, and applications:
Table 1: Structural and Functional Comparisons
Key Observations:
Functional Group Differences :
- Sulfonate vs. Sulfonamide : this compound’s sulfonate group (-SO₃⁻) confers ionic character and water solubility, whereas sulfonamide analogs (e.g., 287172-63-8) exhibit hydrogen-bonding capacity via -NH₂, making them potent enzyme inhibitors .
- Benzylamine Derivatives : 2,4-Difluorobenzylamine (72235-52-0) lacks sulfonate/sulfonamide groups but serves as a precursor for ligands or surfactants due to its amine functionality .
Fluorination Effects :
- 2,4-Difluoro substitution in all compounds enhances thermal stability and electron-withdrawing effects, influencing reactivity. For sulfonamides, this increases binding affinity to hydrophobic enzyme pockets .
Applications :
- Sulfonates : Likely used in electrolytes or surfactants due to ionic nature (inferred from analogous sulfonate salts).
- Sulfonamides : Dominant in medicinal chemistry (e.g., carbonic anhydrase inhibitors).
- Benzylamines : Utilized in agrochemical synthesis or coordination chemistry .
Research Findings and Limitations
- Synthesis Challenges: Fluorinated sulfonates require precise control of sulfonation and fluorination steps, as noted in sulfonamide synthesis workflows .
- Toxicity Data : 2,4-Difluorobenzylamine’s safety data sheet (SDS) highlights acute toxicity (oral LD₅₀: 300–500 mg/kg in rats), suggesting sulfonate derivatives may require similar handling precautions .
- Gaps in Evidence: Direct data on this compound’s properties (e.g., solubility, stability) are absent in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
